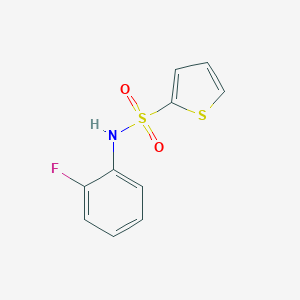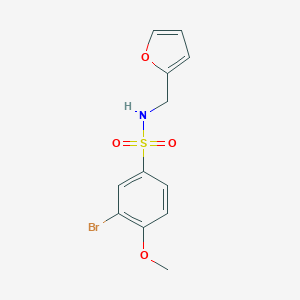![molecular formula C21H20FN3O3S B299314 2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide](/img/structure/B299314.png)
2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide, also known as PF-04971729, is a small molecule inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for breaking down endocannabinoids, which are molecules that regulate numerous physiological processes in the body. Inhibition of FAAH by PF-04971729 has shown potential therapeutic benefits in various preclinical models of pain, anxiety, and inflammation.
Wirkmechanismus
2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide inhibits FAAH, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol. Inhibition of FAAH leads to increased levels of endocannabinoids, which activate cannabinoid receptors in the body. Activation of cannabinoid receptors has been shown to produce analgesic, anxiolytic, and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to increase levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol in various tissues, including the brain and spinal cord. Activation of cannabinoid receptors by these endocannabinoids has been shown to produce analgesic, anxiolytic, and anti-inflammatory effects. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide has several advantages as a research tool. It is a potent and selective inhibitor of FAAH, which allows for the study of the role of endocannabinoids in various physiological processes. It has also been shown to produce consistent and reproducible effects in preclinical models of pain, anxiety, and inflammation. However, this compound has some limitations as a research tool. It is a small molecule inhibitor, which may limit its use in certain experimental settings. It also has some off-target effects, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide. One area of interest is the potential therapeutic benefits of this compound in human diseases such as chronic pain, anxiety disorders, and inflammatory conditions. Another area of interest is the development of more potent and selective FAAH inhibitors, which may have improved therapeutic potential. Additionally, the role of endocannabinoids in various physiological processes is still not fully understood, and further research is needed to elucidate their functions and potential therapeutic applications.
Synthesemethoden
The synthesis of 2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide involves a multi-step process that starts with the reaction of 4-methylbenzenesulfonyl chloride with 2-fluoroaniline to form the intermediate 2-fluoro-N-(4-methylbenzenesulfonyl)aniline. This intermediate is then reacted with 2-pyridinemethanol and acetic anhydride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide has been extensively studied in preclinical models of pain, anxiety, and inflammation. In a rat model of neuropathic pain, this compound was shown to significantly reduce pain behavior without producing tolerance or physical dependence. In a mouse model of anxiety, this compound was shown to reduce anxiety-like behavior without producing sedation or motor impairment. In a rat model of inflammation, this compound was shown to reduce inflammation and improve tissue damage.
Eigenschaften
Molekularformel |
C21H20FN3O3S |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H20FN3O3S/c1-16-9-11-18(12-10-16)29(27,28)25(20-8-3-2-7-19(20)22)15-21(26)24-14-17-6-4-5-13-23-17/h2-13H,14-15H2,1H3,(H,24,26) |
InChI-Schlüssel |
IXEPYWWVCVDPIK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=N2)C3=CC=CC=C3F |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=N2)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide](/img/structure/B299239.png)

![N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299247.png)
![N-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299248.png)
![4-Fluoro-3-phenoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B299249.png)
![(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B299252.png)
![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B299253.png)
![(5E)-1-(4-chlorophenyl)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299254.png)
![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B299255.png)
![2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide](/img/structure/B299258.png)
![N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B299259.png)